ビンポセチンN-オキシド

説明

Vinpocetine N-Oxide (VNO) is an analog of vinpocetine, a natural alkaloid found in the periwinkle plant (Vinca minor). VNO is a synthetic derivative of vinpocetine, and has been studied for its potential applications in the field of neuroscience. It has been found to possess neuroprotective, neuroregenerative, and neurorestorative properties, and is being investigated for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

科学的研究の応用

急性脳梗塞における神経保護

ビンポセチンN-オキシドは、急性脳梗塞における神経保護効果について研究されています。 脳卒中の急性期に用いると、障害の軽減に有効ですが、死亡率への影響を確認するためにはさらなる研究が必要です .

認知機能の向上

研究によると、ビンポセチンN-オキシドは認知機能や記憶力を向上させる可能性があります。 アルツハイマー病モデルにおいて、学習と記憶に不可欠な長期増強に対する神経保護効果を示しています .

抗炎症治療

ビンポセチンN-オキシドは、サイトカイン産生とNF-κB活性化を阻害することにより、抗炎症効果を示します。 このため、炎症性過敏症などの炎症に関連する疾患の治療に適した候補です .

酸化ストレスの軽減

この化合物は、抗酸化作用を持ち、酸化ストレスの軽減に役立ちます。 これは、酸化ストレスが疾患の進行に大きな役割を果たす神経変性疾患において特に有益です .

代謝調節

ビンポセチンN-オキシドは、特に脳において代謝過程に影響を与える可能性があります。 脳組織の代謝活動を維持するために不可欠な脳血流の調節に関連しています .

神経変性疾患の治療

神経保護、抗炎症、抗酸化作用を持つことから、ビンポセチンN-オキシドはパーキンソン病やアルツハイマー病など、さまざまな神経変性疾患の治療における可能性が研究されています .

脳梗塞からの回復

ビンポセチンN-オキシドは、脳梗塞後の回復過程を助ける可能性があります。 脳卒中の回復において良好な結果が得られているものの、明確な治療プロトコルを確立するためにはさらなる研究が必要です .

心血管の健康

研究によると、ビンポセチンN-オキシドは、アテローム性動脈硬化症、肥満、病的心臓リモデリングの管理など、心血管の健康に役立つ可能性があります .

作用機序

Target of Action

Vinpocetine N-Oxide primarily targets Phosphodiesterase enzyme 1 (PDE-1) and Nuclear Factor Kappa B (NF-κB) . PDE-1 is an enzyme that plays a crucial role in cellular signal transduction by regulating the intracellular concentrations of cyclic nucleotides . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

Vinpocetine N-Oxide exerts its effects by inhibiting the expression of NF-κB and PDE-1 . By inhibiting PDE-1, it increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain . The inhibition of NF-κB results in anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE-1 by Vinpocetine N-Oxide leads to an increase in cAMP/cGMP signaling in the dopaminergic neurons of the substantia nigra . This results in antioxidant effects (increasing cAMP) and anti-inflammatory effects (augmentation of cGMP), which reduce neurotoxicity and development of motor severity in Parkinson’s disease . Additionally, Vinpocetine N-Oxide has been shown to protect against cerebral ischemia/reperfusion injury via Connexin 43 phosphorylation by activating the PI3K/AKT pathway .

Pharmacokinetics

The main and active metabolite of Vinpocetine is Apovincaminic Acid (AVA). Due to the scarce information on AVA pharmacokinetics, a population pharmacokinetic model for AVA has been proposed based on a study in healthy volunteers with three different formulations of Vinpocetine .

Result of Action

Vinpocetine N-Oxide has protective and restorative effects against neuronal injury by reducing neuroinflammation, improving synaptic plasticity, and enhancing cerebral blood flow . It protects dopaminergic neurons by reducing oxidative stress, lipid peroxidation, glutamate neurotoxicity, and regulation of Ca+2 overloads . It can alleviate neuropathology through its anti-inflammatory, antioxidant, antiapoptotic, and neurogenic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Vinpocetine N-Oxide. For instance, oxidative degradation can lead to the formation of N-Oxide Impurity . .

将来の方向性

Due to its excellent safety profile, increasing efforts have been put into exploring the novel therapeutic effects and mechanism of actions of vinpocetine in various cell types and disease models . These novel findings may facilitate the repositioning of vinpocetine for preventing or treating relevant disorders in humans .

生化学分析

Biochemical Properties

Vinpocetine N-Oxide, like its parent compound Vinpocetine, is known to interact with several enzymes and proteins. It is a potent inhibitor of phosphodiesterase enzyme 1 (PDE-1) . This interaction plays a crucial role in its biochemical reactions, leading to its anti-inflammatory and antioxidant effects .

Cellular Effects

Vinpocetine N-Oxide has significant effects on various types of cells and cellular processes. It has been shown to have neuroprotective effects, reducing neuroinflammation and improving synaptic plasticity . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Vinpocetine N-Oxide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the expression of nuclear factor kappa B (NF-κB) and phosphodiesterase enzyme 1 (PDE-1), leading to its anti-inflammatory and antioxidant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vinpocetine N-Oxide can change over time. While specific data on Vinpocetine N-Oxide’s stability, degradation, and long-term effects on cellular function are limited, studies on Vinpocetine suggest that it has long-lasting effects on reducing neuroinflammation and improving synaptic plasticity .

Dosage Effects in Animal Models

In animal models, the effects of Vinpocetine N-Oxide likely vary with different dosages. For instance, in a rat model of Alzheimer’s disease, Vinpocetine was administered at a dosage of 4 mg/kg for 30 days, showing significant neuroprotective effects .

Metabolic Pathways

Vinpocetine N-Oxide is involved in several metabolic pathways. Its inhibition of PDE1 improves cyclic adenosine monophosphate (cAMP)/cyclic guanosine monophosphate (cGMP) signaling . This could also include effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of Vinpocetine N-Oxide within cells and tissues are likely similar to that of Vinpocetine. Vinpocetine is known to easily cross the blood-brain barrier into brain tissue , suggesting that Vinpocetine N-Oxide may also be transported and distributed effectively within the brain.

Subcellular Localization

For instance, Vinpocetine has been shown to have effects on mitochondria , suggesting that Vinpocetine N-Oxide may also localize in this subcellular compartment and affect its activity or function.

特性

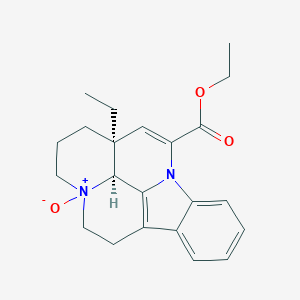

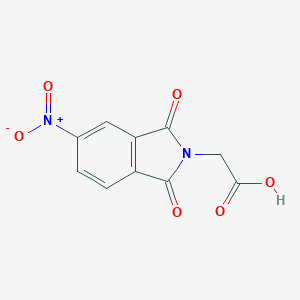

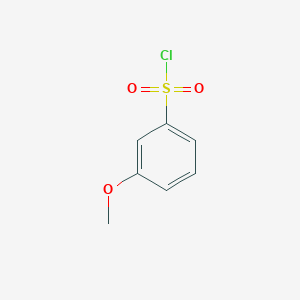

IUPAC Name |

ethyl (15S,19S)-15-ethyl-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-3-22-11-7-12-24(26)13-10-16-15-8-5-6-9-17(15)23(19(16)20(22)24)18(14-22)21(25)27-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCRKORMLQOQIJ-ZZNRJTPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC[N+]3(C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCC[N+]3([C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)